Deoxyschizandrin,(S)

Description

Origin and Traditional Medicinal Context of Schisandra chinensis

Schisandra chinensis, commonly known as magnolia berry or five-flavor fruit (wuweizi in Chinese, omija in Korean), is a perennial deciduous woody vine native to the forests of Northern China, the Russian Far East, and Korea wikidata.org. For centuries, its berries have been a cornerstone of traditional East Asian medicine, valued for their multifaceted therapeutic properties thegoodscentscompany.com. Historically, Schisandra chinensis has been utilized as a sedative, antitussive, and a general tonic agent . Traditional applications include the treatment of various ailments such as cough, fatigue, spontaneous sweating, dysentery, and insomnia thegoodscentscompany.com. It is also recognized in traditional Chinese medicine as a tonic beneficial for kidney function and brain health .

Chemical Classification of Deoxyschizandrin (B1210598) as a Dibenzocyclooctadiene Lignan (B3055560)

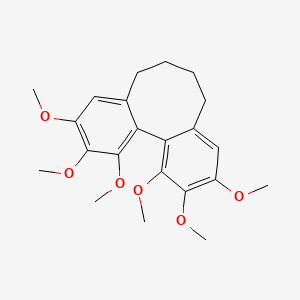

Deoxyschizandrin is a significant bioactive isolate derived from Schisandra chinensis nih.gov. Chemically, it belongs to the class of dibenzocyclooctadiene lignans (B1203133), which are characteristic and major components of plants within the Schisandraceae family thegoodscentscompany.comnih.gov. These lignans represent the primary bioactive constituents responsible for the diverse pharmacological effects observed in Schisandra chinensis uni.lu. The preferred IUPAC name for deoxyschizandrin is (6R,7S)-1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c] wikidata.organnulene nih.gov. Its molecular formula is C24H32O6, with a molar mass of 416.514 g·mol−1 nih.gov.

Overview of Broad Bioactivity Spectrum of Deoxyschizandrin in Research

Modern pharmacological studies have extensively explored the wide range of bioactivities exhibited by deoxyschizandrin thegoodscentscompany.com. Its notable effects include neuroprotective, hepatoprotective, antioxidant, antiviral, and antidiabetic properties thegoodscentscompany.com. Research indicates that deoxyschizandrin functions as an agonist of the adiponectin receptor 2 (AdipoR2) nih.gov. Furthermore, studies have shown its potential in overcoming drug resistance in lung cancer cells nih.gov and its ability to induce G0/G1 phase cell cycle arrest in human ovarian cancer cells, while also inhibiting the protumoral activation of tumor-associated macrophages thegoodscentscompany.comnih.gov. Deoxyschizandrin has also been identified as a specific probe substrate for human cytochrome P450 3A (CYP3A) and interacts with liver uptake transporters OATP1B1 and OATP1B3, suggesting its involvement in drug metabolism and transport pathways nih.gov.

Structure

3D Structure

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

3,4,5,14,15,16-hexamethoxytricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |

InChI |

InChI=1S/C22H28O6/c1-23-15-11-13-9-7-8-10-14-12-16(24-2)20(26-4)22(28-6)18(14)17(13)21(27-5)19(15)25-3/h11-12H,7-10H2,1-6H3 |

InChI Key |

ZEWNZUWKGUGEKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCCCC3=CC(=C(C(=C32)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Deoxyschizandrin

Distribution within Schisandra Species, Particularly Schisandra chinensis Fruits

Deoxyschizandrin (B1210598) is a characteristic component of Schisandra chinensis fruits, which are traditionally used for medicinal purposes. nih.govmetabolomicsworkbench.orgchemspider.com It is often found alongside other significant lignans (B1203133) such as schizandrin (B1681555), schisantherin A, and γ-schizandrin. uni.lunih.gov Studies have identified deoxyschizandrin in S. chinensis seeds, with reported concentrations ranging from 0.07% to 1.09%. wikipedia.org In Schisandra chinensis fruit extracts, deoxyschizandrin (Schisandrin A) has been reported as a dominant metabolite, with concentrations around 43.65 mg/100 g dry weight. nih.gov Beyond Schisandra chinensis, deoxyschizandrin has also been successfully isolated from Schisandra sphenanthera Fructus. cenmed.comnih.gov

Extraction Methodologies for Deoxyschizandrin

The extraction of deoxyschizandrin from natural sources employs various methodologies, each with its own advantages and considerations regarding efficiency and solvent consumption. Traditional approaches often involve solid-liquid extraction followed by liquid-liquid extraction using different solvents, and then column chromatography. wikipedia.org However, these conventional methods can be time-consuming, require substantial solvent volumes, and may result in lower product recovery rates. wikipedia.org

Ethanol (B145695) Extraction: A common and effective method for extracting deoxyschizandrin involves the use of ethanol. Dried Schisandra chinensis fruits can be subjected to maceration with 80% aqueous ethanol, followed by concentration of the extracts under vacuum. thegoodscentscompany.com Another reported technique involves refluxing extraction of Schisandra chinensis medicinal material with 85% ethanol at 90°C. researchgate.net

Supercritical Fluid Extraction (SFE): Supercritical fluid extraction, primarily utilizing supercritical carbon dioxide (CO2), represents a modern and efficient approach for the extraction, isolation, and separation of natural compounds. nih.govmetabolomicsworkbench.orgctdbase.org SFE offers notable benefits such as high purity, superior extraction yields, and minimal solvent residue in the final product. ctdbase.org For Schisandra chinensis berries, SFE can be performed dynamically, for instance, at a flow rate of 50 g/minute , an extraction pressure of 200 bar, and a temperature of 40°C, using a mixture of 99% CO2 and 1% isopropyl alcohol. nih.govmetabolomicsworkbench.org SFE has also been effectively applied to extract lignans, including deoxyschizandrin, from Schisandra chinensis stems and leaves. Optimal conditions for lignan (B3055560) extraction from stems were identified as 27 MPa and 50°C, yielding 1.3% dry weight with a lignan content exceeding 32 wt.% in the extract. For leaves, optimal conditions were 27 MPa and 60°C, resulting in a lignan yield of 0.22% dry weight. nih.gov The addition of 2-4% ethanol to the CO2 solvent in SFE can enhance the extraction rate, though it may not significantly increase the ultimate yield of lignans. nih.gov

Homogeneous Ionic Liquid Microextraction (HILME): A more recent development in extraction techniques is Homogeneous Ionic Liquid Microextraction (HILME). This method has been developed for the extraction of deoxyschizandrin from both Schisandra chinensis and Schisandra sphenanthera. frontiersin.org HILME employs 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4MIM][BF4]) aqueous solution as the extraction solvent and ammonium (B1175870) hexafluorophosphate (B91526) ([NH4][PF6]) as an ion-pairing agent. frontiersin.org This technique is advantageous as it avoids the use of volatile organic solvents and requires less sample, extraction time, and solvent compared to conventional methods like ultrasonic and Soxhlet extraction. frontiersin.org

Purification Techniques for Deoxyschizandrin from Natural Extracts

After initial extraction, various purification techniques are employed to isolate and concentrate deoxyschizandrin to a high purity.

Macroporous Resins: Macroporous resin adsorption technology is increasingly favored for the enrichment and purification of compounds from herbal crude extracts. wikipedia.org These resins offer distinct advantages, including favorable adsorption properties, cost-effectiveness, reduced solvent consumption, and ease of regeneration. wikipedia.org The HPD5000 resin has been specifically identified as highly effective for enriching and purifying deoxyschizandrin and γ-schizandrin from Schisandra chinensis extracts. uni.luwikipedia.orgcd-bioparticles.net Optimized adsorption conditions on HPD5000 resin for deoxyschizandrin include a concentration of 23.85 µg/mL in the sample solution, a processing volume of 13 bed volumes (BV), a flow rate of 4 BV/h, and a temperature of 20°C. wikipedia.org Desorption is optimally achieved using a 90% ethanol solution at a flow rate of 2 BV/h. wikipedia.org Through this method, the purity of deoxyschizandrin can be significantly enhanced, increasing by 12.62-fold from an initial 0.37% to 4.67%, with a recovery rate of 84.04%. wikipedia.orgcd-bioparticles.net Additionally, Amberlite XAD-2, a neutral polymeric resin, has been utilized in Schisandra chinensis plant cell cultures to not only enhance the production of deoxyschizandrin but also facilitate its recovery and purification. wikipedia.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a robust liquid-liquid partition chromatography technique widely applied for the preparative separation and purification of natural products. It is recognized for its simplicity, speed, convenience, and suitability for obtaining pure deoxyschizandrin. cenmed.comnih.gov HSCCC has been successfully implemented for the single-step preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus, achieving a high purity of 98.5%. cenmed.comnih.gov A common solvent system employed for HSCCC separation of deoxyschizandrin is n-hexane–ethanol–water in a 6:5:4 (v/v/v) ratio. nih.gov This technique has also been combined with preparative high-performance liquid chromatography (HPLC) for the purification of lignans from S. chinensis stems. wikipedia.org A combined approach using silica (B1680970) gel column chromatography and HSCCC has demonstrated efficacy in separating and purifying deoxyschizandrin from S. chinensis fruits, yielding deoxyschizandrin with 94.3% purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental analytical and preparative technique extensively used for the determination and purification of deoxyschizandrin. uni.luwikipedia.orgwikipedia.orguni.lufrontiersin.org Both analytical and preparative HPLC methods, often coupled with UV detection (HPLC-UV or RP-HPLC with UV detection), are routinely employed for the precise quantification and isolation of deoxyschizandrin from complex extracts. wikipedia.orgwikipedia.orguni.lufrontiersin.org

Supercritical Fluid Chromatography (SFC): SFC systems, such as the Prep 100q SFC System, are utilized for the isolation of deoxyschizandrin (Schisandrin A) from SFE-extracted Schisandra berries. nih.govmetabolomicsworkbench.org SFC purification can significantly improve the purity of deoxyschizandrin, with reported increases from approximately 29% in crude extracts to over 92% based on UV 220 nm area counts. nih.govmetabolomicsworkbench.org

Synthetic Strategies and Chemical Modification Research on Deoxyschizandrin

Total Synthesis Approaches for Deoxyschizandrin (B1210598)

The construction of the sterically congested eight-membered ring and control of the atropisomerism of the biaryl bond are the central challenges in the total synthesis of Deoxyschizandrin. Various strategies have been developed to address these issues.

De novo synthesis offers a flexible route to Deoxyschizandrin and its analogues from simple, readily available starting materials. A notable example is a concise total synthesis of (±)-Deoxyschizandrin reported by Spring and coworkers. researchgate.netnih.gov This approach is centered around a powerful double organocuprate oxidation strategy, which enables the construction of the core structure in a convergent manner. researchgate.netmdpi.com The synthesis begins with fundamental building blocks and strategically builds complexity to yield the final natural product. researchgate.net

The double organocuprate oxidation strategy represents a powerful method for forming carbon-carbon bonds. researchgate.net In the synthesis of (±)-Deoxyschizandrin, this approach was used in two key stages. mdpi.com

First Oxidation (Intermolecular): The synthesis commences with the homo-coupling of an alkenyl iodide precursor. researchgate.net This step proceeds through a mild metalation and a magnesio-cuprate transmetalation, followed by oxidation to yield a symmetrical 1,3-diene. researchgate.netmdpi.com

Second Oxidation (Intramolecular): The diene from the first step is hydrogenated, resulting in a mixture of diastereoisomers, which is then iodinated. mdpi.com The crucial eight-membered ring of the Deoxyschizandrin scaffold is then formed via a second, intramolecular organocuprate oxidation process. mdpi.com This key cyclization step successfully constructs the challenging biaryl bond within the medium ring system. researchgate.netmdpi.com

This strategy highlights the utility of organocuprate oxidation in overcoming the steric hindrance associated with forming the dibenzocyclooctadiene ring system. researchgate.net

A prevalent strategy for synthesizing the dibenzocyclooctadiene core involves the intramolecular oxidative coupling of 1,4-diarylbutane precursors. researchgate.netrsc.org This method directly forms the C-C bond between the two aryl rings to close the eight-membered ring. Researchers have employed various reagents to achieve this transformation, each with its own characteristics.

| Oxidizing Agent/System | Description | Reference(s) |

| Vanadium Oxytrifluoride (VOF₃) | VOF₃ has been successfully used to mediate the intramolecular oxidation of 1,4-diarylbutanes, yielding dibenzo[a,c]cyclooctenes like (±)-Deoxyschizandrin. researchgate.netrsc.org This reagent is effective for non-phenolic oxidative coupling. | researchgate.netrsc.org |

| DDQ / Trifluoroacetic Acid (TFA) | The combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant and trifluoroacetic acid (TFA) as the medium effectively promotes the intramolecular oxidative coupling of 1,4-diaryl-2,3-dimethylbutanes to give the desired dibenzocyclooctene derivatives in good yields. researchgate.net | researchgate.net |

| Ruthenium (IV) Dioxide Dihydrate | In a fluoro acid medium, RuO₂·2H₂O has been shown to be a highly efficient agent for the oxidative coupling of non-phenolic lignans (B1203133), including the synthesis of (±)-Deoxyschizandrin. researchgate.net | researchgate.net |

| Hypervalent Iodine Reagents | Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) are known to induce oxidative biaryl coupling reactions and have been used for the synthesis of various biaryl compounds. nih.govresearchgate.netresearchgate.net PIFA, often in the presence of a Lewis acid like BF₃·Et₂O, can oxidize electron-rich aromatic rings to form a cation radical, facilitating the coupling. researchgate.net | nih.govresearchgate.netresearchgate.net |

These methods provide a direct and often high-yielding route to the core structure of Deoxyschizandrin from advanced 1,4-diarylbutane intermediates. researchgate.net

Double Organocuprate Oxidation Strategies

Stereospecific Synthesis of Deoxyschizandrin Isomers

Controlling the stereochemistry of the methyl groups on the cyclooctadiene ring and the axial chirality of the biaryl bond is critical for synthesizing specific isomers of Deoxyschizandrin. A stereospecific synthesis of (±)-Deoxyschizandrin and its corresponding trans-isomer has been achieved starting from phenylacetone (B166967) precursors. jst.go.jp

The first total synthesis of optically pure Deoxyschizandrin with its natural configuration was a significant milestone, confirming the thermal stability of the biaryl configuration. jst.go.jp Asymmetric synthesis strategies for related dibenzocyclooctadiene lignans often rely on atropdiastereoselective reactions, where existing chirality in the molecule directs the stereochemical outcome of the biaryl coupling. nih.govacs.org For instance, copper-promoted biaryl coupling reactions and asymmetric boron-mediated reactions have been used to set the desired stereochemistry in the synthesis of lignans like interiotherin A. nih.govacs.org Such strategies are crucial for accessing the enantiomerically pure (S)-Deoxyschizandrin.

Derivatization and Structural Analogue Synthesis Research

To investigate the biological properties of Deoxyschizandrin, researchers have synthesized various derivatives and structural analogues. This involves chemically modifying the Deoxyschizandrin scaffold at different positions. For example, studies on the metabolites of the related lignan (B3055560) schizandrin (B1681555) have led to the synthesis of various hydroxylated and modified derivatives to confirm their structures and enable further biological testing. capes.gov.br The synthesis of these derivatives often involves late-stage functionalization of the natural product scaffold, such as introducing hydroxyl groups or modifying existing functionalities. capes.gov.br The creation of analogues lacking the complete dibenzocyclooctadiene ring has also been a key strategy to understand which parts of the structure are essential for its biological effects. researchgate.netnih.gov

Structure-Activity Relationship Studies of Deoxyschizandrin and its Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features responsible for a compound's biological activity. mdpi.com By synthesizing and testing derivatives of Deoxyschizandrin, researchers have gained significant insights into its mechanism of action.

A key study explored the antiproliferative effects of (±)-Deoxyschizandrin and its synthetic precursors against a human cancer cell line. researchgate.netnih.gov This research led to the important finding that the dibenzocyclooctadiene core is not an absolute requirement for activity; a simplified synthetic precursor lacking the medium ring biaryl unit was identified as a structurally novel agent with in vitro anticancer activity. researchgate.netnih.gov Deoxyschizandrin itself has demonstrated cytostatic activity in human ovarian cancer cells. mdpi.com

More detailed SAR studies on a series of dibenzocyclooctadiene lignans, including Deoxyschizandrin, have provided a clearer picture of the structural requirements for anti-inflammatory activity, specifically the inhibition of nitric oxide production in microglia. nih.gov These studies revealed several key determinants for activity.

| Structural Feature | Effect on Activity | Reference |

| Biaryl Configuration | The S-biphenyl configuration is strongly associated with higher inhibitory activity on microglia activation. | nih.gov |

| Methylenedioxy Group | The presence of a methylenedioxy group on the aromatic rings is a key feature for potent activity. | nih.gov |

| Methoxy (B1213986) Group | A methoxy group located on the cyclooctadiene ring was found to enhance the inhibitory effect. | nih.gov |

| C-7 Hydroxyl Group | The presence of a hydroxyl group at the C-7 position was found to decrease inhibitory activity. | nih.gov |

| Acetyl Group | The presence of an acetyl group on the cyclooctadiene ring led to a reduction in activity. | nih.gov |

| Dibenzocyclooctadiene Core | Not strictly required for antiproliferative activity, as simpler precursors also show potency. | researchgate.net |

These SAR studies are invaluable for guiding the design of new, more potent, and selective analogues of Deoxyschizandrin for potential therapeutic applications. mdpi.comresearchgate.net

Pharmacological Investigations of Deoxyschizandrin in Preclinical Models

Research on Cardioprotective Activities of Deoxyschizandrin (B1210598)

Deoxyschizandrin (DSD) has been explored for its protective effects on the cardiovascular system, particularly in models of myocardial ischemia-reperfusion (I/R) injury. Studies indicate that DSD can mitigate cardiac damage and improve functional outcomes in experimental settings.

Research has demonstrated the protective role of deoxyschizandrin against myocardial I/R injury in anesthetized male rats plos.orgnih.govnih.gov. In these models, I/R injury was induced by occluding the left coronary artery for 45 minutes, followed by 2 hours of reperfusion plos.orgnih.gov. Administration of DSD significantly attenuated the severity of injury observed in the I/R group plos.orgnih.gov. The protective effects of DSD were comparable to those observed with metoprolol, a positive control used in these studies plos.orgnih.govnih.gov.

Deoxyschizandrin has shown a significant impact on various cardiac function parameters in experimental models of myocardial I/R injury plos.orgnih.govnih.gov. In rats subjected to I/R, DSD treatment significantly reduced abnormalities in left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of increase and decrease in left ventricular pressure (±dp/dtmax) plos.orgnih.govnih.gov. These findings collectively indicate that DSD plays a protective role in preserving cardiac function following ischemic insult and reperfusion plos.orgnih.govnih.gov.

Table 1: Effects of Deoxyschizandrin on Cardiac Function Parameters in Rat Myocardial I/R Injury

| Parameter (Unit) | Sham Group | I/R Group | DSD Group | Metoprolol Group |

| LVSP (mmHg) | Normal | Decreased | Improved | Improved |

| LVEDP (mmHg) | Normal | Increased | Reduced | Reduced |

| +dp/dtmax (mmHg/s) | Normal | Decreased | Improved | Improved |

| -dp/dtmax (mmHg/s) | Normal | Decreased | Improved | Improved |

| Arrhythmias | Minimal | Abnormal | Reduced | Reduced |

Note: Data are qualitative summaries based on observed significant changes in studies plos.orgnih.govnih.gov.

Deoxyschizandrin has been observed to modulate key myocardial injury markers in preclinical models plos.orgnih.govnih.gov. Specifically, DSD treatment significantly attenuated the release of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, while simultaneously increasing the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme plos.orgnih.govnih.gov. These effects suggest that DSD contributes to reducing myocardial injury by counteracting oxidative stress plos.orgnih.govnih.gov. Furthermore, DSD decreased apoptosis rates in myocardial cells and reduced caspase-3 activity in the myocardium, indicating its protective effects on cardiomyocytes plos.orgnih.govnih.gov.

Table 2: Effects of Deoxyschizandrin on Myocardial Injury Markers and Apoptosis in Rat Myocardial I/R Injury

| Marker/Activity | I/R Group (Mean ± SD) | DSD Group (Mean ± SD) | Metoprolol Group (Mean ± SD) |

| Infarct Size (% of AAR) | 41.92 ± 1.31 nih.gov | 20.28 ± 0.56 nih.gov | 20.33 ± 1.14 nih.gov |

| Apoptosis (%) | 33.56 ± 2.58 plos.org | 10.28 ± 2.80 plos.org | 10.98 ± 1.99 plos.org |

| Caspase-3 Activity (OD/mg) | 0.62 ± 0.02 plos.org | 0.38 ± 0.02 plos.org | 0.32 ± 0.02 plos.org |

Note: AAR = Area at Risk. Data are representative values from studies plos.orgnih.gov.

Histopathological analysis of myocardial tissue in animal models of I/R injury revealed that deoxyschizandrin mitigated changes associated with myocardial damage plos.orgnih.gov. In the ischemic region of the myocardium from the I/R group, observations included focal attenuation of the sarcoplasm, focal loss of striations, vasodilatation, congestion, and extensive necrosis of myocardial fibers, with virtually all nuclei disappearing nih.gov. Treatment with DSD, similar to metoprolol, led to a reduction in these histopathological alterations, indicating its role in preserving myocardial tissue integrity plos.orgnih.gov.

Modulation of Myocardial Injury Markers

Research on Anti-inflammatory Activities of Deoxyschizandrin

Deoxyschizandrin has also demonstrated significant anti-inflammatory properties in preclinical investigations.

Deoxyschizandrin has been investigated for its anti-inflammatory effects in models of inflammatory bowel disease, particularly dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC) in mice nih.govdoaj.orgnih.gov. In these studies, DSD was found to improve the symptoms of UC, as evidenced by hematoxylin-eosin (HE) staining and histopathological scores nih.govdoaj.org.

Key findings from these investigations include:

Reduction of Inflammatory Cytokines: Deoxyschizandrin reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the colon tissues and serum of DSS-induced UC mice nih.govdoaj.orgnih.gov. This suggests that DSD can relieve inflammation by inhibiting the excessive release of these inflammatory mediators nih.gov.

Suppression of CD4 T Cell Infiltration: DSD suppressed the infiltration of CD4 T lymphocytes in the colon of DSS-induced UC mice, indicating an immunomodulatory effect that contributes to reducing inflammation nih.govdoaj.org.

Inhibition of Apoptosis: Deoxyschizandrin effectively inhibited apoptosis in the colon tissue of DSS-induced UC mice nih.govdoaj.orgnih.gov. This protective effect on colonic epithelial cells further contributes to the amelioration of UC symptoms nih.gov.

Modulation of Signaling Pathways: The anti-inflammatory effects of DSD in UC mice may be attributed to its inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway nih.gov. Elevated levels of TLR4, MyD88, and NF-κB in the colon tissues of UC mouse models were reduced following DSD treatment nih.gov.

These results collectively suggest that deoxyschizandrin can effectively alleviate the symptoms of DSS-induced UC by inhibiting inflammation, T cell infiltration, and apoptosis in the colon, positioning it as a potential therapeutic agent for ulcerative colitis nih.govdoaj.orgnih.gov.

Table 3: Impact of Deoxyschizandrin on Inflammatory Markers in DSS-Induced Ulcerative Colitis in Mice

| Marker/Observation | UC Model Group | DSD Treatment Group |

| Histopathological Scores | Worsened | Improved |

| TNF-α Levels | Increased | Reduced |

| IL-1β Levels | Increased | Reduced |

| IL-6 Levels | Increased | Reduced |

| CD4 T Cell Infiltration | Suppressed | Reduced |

| Apoptosis in Colon | Increased | Inhibited |

| TLR4 Levels | Elevated | Reduced |

| MyD88 Levels | Elevated | Reduced |

| NF-κB Levels | Elevated | Reduced |

Note: Data are qualitative summaries based on observed significant changes in studies nih.govdoaj.orgnih.gov.

Modulation of Inflammatory Cytokine Expression in Cellular and Animal Models

Deoxyschizandrin has demonstrated notable capabilities in modulating inflammatory cytokine expression across various preclinical models. In a mouse model of dextran sulfate sodium (DSS)-induced ulcerative colitis (UC), deoxyschizandrin significantly reduced the elevated levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), in the colonic tissues. nih.gov Furthermore, it has been observed to decrease interleukin-1 beta (IL-1β) levels in cellular inflammation models. nih.govnih.gov

Research indicates that deoxyschizandrin exhibits potent anti-inflammatory activity by inhibiting the secretion of key inflammatory mediators such as TNF-α, IL-1β, IL-6, and prostaglandin (B15479496) E2 (PGE2). This inhibitory effect extends to the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells. nih.gov The mechanisms underlying these anti-inflammatory effects involve the inhibition of crucial signaling pathways, including NF-κB, MAPK, and PI3K/Akt. researchgate.net

Beyond direct cytokine modulation, deoxyschizandrin has been shown to influence the tumor microenvironment. In tumor-associated macrophages (TAMs) stimulated by ovarian cancer cells, deoxyschizandrin inhibited the expression of M2 phenotype markers, specifically CD163 and CD209. Concurrently, it suppressed the production of tumor-promoting factors such as matrix metalloproteinase-9 (MMP-9), regulated on activation, normal T cell expressed and secreted (RANTES), and vascular endothelial growth factor (VEGF). mdpi.comnih.gov

Table 1: Modulation of Inflammatory Cytokines by Deoxyschizandrin

| Model/Cell Type | Inflammatory Markers Modulated | Observed Effect | Citation |

| DSS-induced UC Mice | TNF-α, IFN-γ, IL-6 | Reduced levels | nih.gov |

| Cellular Inflammation Models | IL-1β | Reduced levels | nih.govnih.gov |

| RAW264.7 Cells | TNF-α, IL-1β, IL-6, PGE2, iNOS, COX-2 | Inhibited secretion/expression | nih.gov |

| Tumor-Associated Macrophages (TAMs) | CD163, CD209, MMP-9, RANTES, VEGF | Inhibited expression/production | mdpi.comnih.gov |

Research on Antioxidant Activities of Deoxyschizandrin

Deoxyschizandrin is recognized for its antioxidant properties, a characteristic attributed to its classification as a lignan (B3055560) compound. biosynth.comontosight.aimdpi.comnih.govplos.org Studies have consistently demonstrated its capacity to scavenge free radicals and provide protection against oxidative stress in both in vitro and in vivo settings. ontosight.aiplos.org This protective effect is crucial for maintaining cellular homeostasis and mitigating damage caused by reactive oxygen species (ROS). biosynth.com

The antioxidant efficacy of deoxyschizandrin has been evaluated through its impact on various oxidative stress markers. In a mouse model of DSS-induced ulcerative colitis, deoxyschizandrin administration effectively mitigated oxidative stress injury. This was evidenced by a reduction in elevated malondialdehyde (MDA) levels and an increase in the activity of key enzymatic antioxidants, including superoxide dismutase (SOD) and catalase (CAT), in the serum of treated mice. e-century.us MDA is a widely used biomarker for lipid peroxidation, indicating oxidative damage to cell membranes. mdpi.comnih.govfrontiersin.org SOD and CAT play vital roles in the enzymatic defense system against oxidative stress by dismutating superoxide radicals and catalyzing the decomposition of hydrogen peroxide, respectively. mdpi.comnih.govfrontiersin.org

Furthermore, deoxyschizandrin, in conjunction with schisandrin (B1198587) B, demonstrated a protective effect on human keratinocyte (HaCaT) cells against ultraviolet B (UVB)-induced damage. This protection was achieved by counteracting the UVB-mediated production of reactive oxygen species (ROS) and subsequent DNA damage. plos.org

Table 2: Modulation of Oxidative Stress Markers by Deoxyschizandrin

| Model/Cell Type | Oxidative Stress Markers Modulated | Observed Effect | Citation |

| DSS-induced UC Mice | MDA, SOD, CAT | Reduced MDA; Increased SOD, CAT | e-century.us |

| HaCaT Cells (UVB-induced damage) | ROS production, DNA damage | Reduced ROS production; Decreased DNA damage | plos.org |

Deoxyschizandrin's role in reactive oxygen species (ROS) modulation is complex and context-dependent. While it generally acts as an antioxidant by scavenging free radicals in normal physiological conditions and in response to external stressors like UVB radiation, its interaction with ROS in cancer cells presents a distinct mechanism. ontosight.aiplos.org

In studies investigating its anticancer activities, deoxyschizandrin was found to induce ROS production in human ovarian cancer cells (A2780 cells). mdpi.comnih.gov This increase in intracellular ROS levels was intrinsically linked to its ability to inhibit cancer cell growth. The pro-oxidant effect in cancer cells can overwhelm their antioxidant defense mechanisms, leading to oxidative stress, which in turn can trigger cell cycle arrest and apoptosis. mdpi.comnih.govnih.govfrontiersin.org The involvement of ROS in deoxyschizandrin's anticancer mechanism was further supported by experiments where the antioxidant N-acetyl-l-cysteine (NAC) compromised the deoxyschizandrin-induced cell growth inhibition and Akt inactivation in ovarian cancer cells. mdpi.comnih.gov This dual behavior, acting as an antioxidant in healthy cells and a pro-oxidant in malignant cells, is a recognized characteristic of some natural compounds with therapeutic potential. mdpi.com

Assessment of Oxidative Stress Markers (e.g., MDA, SOD activity)

Research on Anticancer Activities of Deoxyschizandrin

Deoxyschizandrin has emerged as a compound with significant anticancer potential, demonstrating inhibitory effects on various aspects of cancer cell biology. portlandpress.commdpi.comnih.govnih.govalliedacademies.orgnih.gov

Preclinical investigations have shown that deoxyschizandrin exerts a substantial inhibitory effect on the proliferation of various cancer cell lines in vitro. In human ovarian cancer cell lines, including A2780, OVCAR3, and SKOV3, deoxyschizandrin demonstrated significant growth inhibition, with half-maximal inhibitory concentration (IC50) values of 27.81 µM, 70.34 µM, and 67.99 µM, respectively. mdpi.comnih.gov

Table 3: Inhibition of Ovarian Cancer Cell Proliferation by Deoxyschizandrin (IC50 values)

| Cancer Cell Line | IC50 (µM) | Citation |

| A2780 | 27.81 | mdpi.comnih.gov |

| OVCAR3 | 70.34 | mdpi.comnih.gov |

| SKOV3 | 67.99 | mdpi.comnih.gov |

Furthermore, deoxyschizandrin has been shown to inhibit the proliferation of bladder cancer cell lines, such as HT1376 and J82, in a dose- and time-dependent manner. nih.govscienceopen.comresearchgate.net Beyond proliferation, it also suppressed the migration and invasion of these bladder cancer cells. nih.govscienceopen.com Deoxyschizandrin, also referred to as Schizandrin (B1681555) A, has been reported to induce growth retardation in colorectal cancer (CRC) cell lines. portlandpress.com Its anti-proliferative activity has also been observed in human U2OS osteosarcoma cells. alliedacademies.org

A key mechanism contributing to deoxyschizandrin's anticancer activity is its ability to induce cell cycle arrest in malignant cell lines. In human ovarian cancer cells (A2780), deoxyschizandrin was found to induce G0/G1 phase cell cycle arrest. mdpi.comnih.govnih.gov This arrest prevents cancer cells from progressing through the cell cycle and proliferating uncontrollably. The induction of G0/G1 arrest by deoxyschizandrin was associated with a significant inhibition of cyclin E expression, a crucial regulatory protein for the G1 phase. mdpi.comnih.govnih.gov Experimental evidence further supported this mechanism, as overexpression of cyclin E significantly reversed the deoxyschizandrin-induced cell growth inhibition. mdpi.comnih.govnih.gov Similarly, in colorectal cancer cells, deoxyschizandrin (Schizandrin A) markedly induced cell cycle arrest. portlandpress.com Blocking the cell cycle is a recognized and effective strategy to inhibit the uncontrolled proliferation of cancer cells. researchgate.netscispace.comfrontiersin.org

Suppression of Cancer Cell Migration and Invasion

Deoxyschizandrin has demonstrated significant inhibitory effects on the migration and invasion of bladder cancer cells in preclinical studies. Investigations using HT1376 and J82 bladder cancer cell lines revealed that deoxyschizandrin significantly reduced their migration and invasion capabilities in a time- and concentration-dependent manner nih.govnih.gov. Specifically, concentrations of 0.5, 5, and 10 µmol/L of deoxyschizandrin were shown to suppress these cellular processes after 48 hours of treatment nih.gov. Further mechanistic studies indicated that deoxyschizandrin exerts these effects by regulating the ALOX5 (Arachidonate 5-Lipoxygenase) and PI3K-AKT signaling pathways nih.govnih.gov. Western blot analysis confirmed that deoxyschizandrin could significantly decrease the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), while overexpression of ALOX5 could enhance their expression nih.gov. This suggests that deoxyschizandrin inhibits bladder cancer cell migration and invasion by modulating the ALOX5-regulated PI3K-AKT pathway nih.gov.

Studies on Specific Cancer Cell Lines (e.g., Ovarian Cancer, Bladder Cancer)

Deoxyschizandrin has been investigated for its anticancer effects across various human cancer cell lines.

Ovarian Cancer In human ovarian cancer cell lines, deoxyschizandrin exhibited a substantial growth inhibitory effect. Studies using A2780, OVCAR3, and SKOV3 cell lines reported half-maximal inhibitory concentration (IC50) values for deoxyschizandrin at 27.81 µM, 70.34 µM, and 67.99 µM, respectively mdpi.comresearchgate.net. This inhibitory effect was found to be more potent than that of schizandrin, a related lignan mdpi.com.

Deoxyschizandrin's mechanism of action in ovarian cancer cells involves the induction of G0/G1 phase cell cycle arrest and the inhibition of cyclin E expression mdpi.comnih.gov. Overexpression of cyclin E was observed to significantly reverse the deoxyschizandrin-induced cell growth inhibition mdpi.comnih.gov. Furthermore, deoxyschizandrin treatment in A2780 cells led to increased production of reactive oxygen species (ROS) and decreased activation of Akt mdpi.comnih.gov. The growth inhibition induced by deoxyschizandrin was notably suppressed by Akt overexpression, and antioxidants compromised the deoxyschizandrin-induced cell growth inhibition and Akt inactivation, indicating a role for ROS and Akt in its anticancer activity mdpi.comnih.gov.

Table 1: Growth Inhibitory Effects of Deoxyschizandrin on Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

| A2780 | 27.81 | G0/G1 cell cycle arrest, inhibition of cyclin E, increased ROS, decreased Akt activation | mdpi.comresearchgate.netnih.gov |

| OVCAR3 | 70.34 | G0/G1 cell cycle arrest, inhibition of cyclin E, increased ROS, decreased Akt activation | mdpi.comnih.gov |

| SKOV3 | 67.99 | G0/G1 cell cycle arrest, inhibition of cyclin E, increased ROS, decreased Akt activation | mdpi.comnih.gov |

Bladder Cancer Beyond its effects on migration and invasion, deoxyschizandrin also demonstrated a significant inhibitory effect on the proliferation of bladder cancer cell lines, specifically HT1376 and J82 cells nih.govnih.gov. The proliferation inhibition was observed to be time- and concentration-dependent, with effects seen at concentrations ranging from 0.5 to 100 µmol/L over 24, 48, and 72 hours nih.gov. These findings suggest deoxyschizandrin's potential as a therapeutic agent for bladder cancer nih.govnih.gov.

Modulation of Tumor Microenvironment Components (e.g., Tumor-Associated Macrophages)

Deoxyschizandrin's anticancer effects extend to modulating components of the tumor microenvironment, particularly tumor-associated macrophages (TAMs). In the context of ovarian cancer, deoxyschizandrin was found to inhibit the protumoral activation of TAMs mdpi.comnih.gov. Specifically, it suppressed the expression of M2 phenotype markers, such as CD163 and CD209, in macrophages stimulated by ovarian cancer cells mdpi.comnih.gov.

Furthermore, deoxyschizandrin significantly reduced the expression and production of tumor-promoting factors highly enhanced in TAMs, including Matrix Metalloproteinase-9 (MMP-9), Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES), and Vascular Endothelial Growth Factor (VEGF) mdpi.comnih.gov. These findings indicate that deoxyschizandrin contributes to its anticancer effects by reducing the protumoral phenotype of TAMs, thereby potentially limiting tumor growth and progression mdpi.comnih.gov.

Research on Hepatoprotective Activities of Deoxyschizandrin

Deoxyschizandrin has been extensively studied for its hepatoprotective activities in various preclinical models, highlighting its potential in liver health.

Studies in Models of Liver Dysfunction

Deoxyschizandrin has shown protective effects in models of liver dysfunction. It has been reported to possess liver protective activity by activating autophagy flux and reducing apoptosis frontiersin.org. In a model of carbon tetrachloride (CCl4)-induced acute liver damage in mice, an extract containing deoxyschizandrin from Schisandra chinensis pollen significantly prevented the increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels nih.gov. It also decreased malondialdehyde (MDA) formation in the liver and elevated the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) nih.gov. These results suggest that its hepatoprotective effect may be linked to its antioxidant activity and inhibition of lipid peroxidation nih.gov.

Deoxyschizandrin is also considered a potential therapeutic strategy for nonalcoholic fatty liver disease (NAFLD), a chronic liver disorder characterized by excessive lipid accumulation nih.govfrontiersin.orgnih.gov.

Regulation of Hepatic Lipid Accumulation

Deoxyschizandrin has demonstrated efficacy in regulating hepatic lipid accumulation in preclinical models. In 3T3-L1 adipocytes, deoxyschizandrin was shown to reduce cytoplasmic lipid droplets, with an IC50 value of 31.08 µM nih.gov. When formulated as deoxyschizandrin-loaded liposomes (DS-lipo), its inhibitory effect on lipid droplet accumulation was enhanced, achieving over 90% inhibition at 10 µM, which was superior to 30 µM of deoxyschizandrin solution nih.gov.

In diet-induced obesity (DIO) C57BL/6 mice, deoxyschizandrin protected against high-fat diet-induced fatty liver by reducing fat mass in adipose tissues researchgate.netresearchgate.net. This effect is partly attributed to its ability to enhance thermogenesis researchgate.net. Studies suggest that deoxyschizandrin may modulate the activity of farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5), as well as leptin signaling, to reduce obesity and NAFLD researchgate.net.

Table 2: Effects of Deoxyschizandrin on Lipid Accumulation

| Model/Cell Line | Effect on Lipid Accumulation | IC50 (µM) (Deoxyschizandrin) | IC50 (µM) (DS-lipo) | Reference |

| 3T3-L1 adipocytes | Reduced cytoplasmic lipid droplets | 31.08 | 8.68 | nih.gov |

| DIO C57BL/6 mice | Reduced fat mass, protected against fatty liver | N/A | N/A | researchgate.netresearchgate.net |

Effects on Adipocyte Differentiation

Deoxyschizandrin has been reported to inhibit adipocyte differentiation. Studies using 3T3-L1 preadipocytes demonstrated that deoxyschizandrin, as a major bioactive lignan of Schisandra chinensis, inhibited adipocyte differentiation and lipid accumulation in these cells nih.govfrontiersin.orgnih.gov. The ability to inhibit adipocyte differentiation and lipid accumulation suggests its potential role in managing metabolic conditions associated with excessive fat storage nih.govfrontiersin.orgnih.gov.

Research on Immunomodulatory Activities of Deoxyschizandrin

Effects on T Cell Infiltration in Inflammatory Conditions

Deoxyschizandrin exhibits immunomodulatory effects, particularly in inflammatory conditions. Studies have investigated its role in dextran sulfate sodium (DSS)-induced ulcerative colitis (UC) in mice nih.govnih.gov. In this experimental model, deoxyschizandrin was found to improve the symptoms of UC, reduce levels of inflammatory cytokines, and suppress CD4 T cell infiltration within the colon nih.govnih.gov. Furthermore, it demonstrated an ability to inhibit inflammation in cellular models and ameliorate the pathological symptoms of DSS-induced UC by mitigating inflammation, T cell infiltration, and apoptosis in colon tissue nih.gov. The anti-inflammatory action of deoxyschizandrin is suggested to involve the inhibition of excessive release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.gov. The underlying mechanism may involve the modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway nih.gov.

Research on Antidiabetic Activities of Deoxyschizandrin

Deoxyschizandrin has demonstrated notable antidiabetic effects in various preclinical investigations dntb.gov.uamdpi.comnih.gov. Its hypoglycemic activity has been observed in experimental systems x-mol.netsci-hub.se. Given the strong links between obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), deoxyschizandrin is considered a potential therapeutic candidate for NAFLD due to its anti-obesity and antidiabetic properties mdpi.comresearchgate.netnih.govresearchgate.net.

Preclinical studies have shown that deoxyschizandrin can correct metabolic dysfunction in diet-induced obesity (DIO) C57BL/6 mice researchgate.net. In these models, deoxyschizandrin treatment led to a reduction in fasting blood glucose levels and improved both intraperitoneal glucose tolerance (IPGTT) and intraperitoneal insulin (B600854) tolerance (IPITT) researchgate.net. Beyond glucose regulation, deoxyschizandrin has also been reported to improve insulin sensitivity in several animal models experiencing memory deficits researchgate.netresearchgate.net. Mechanistically, deoxyschizandrin's antidiabetic effects may involve its action on various drug targets, including PI3K, PTP1B, MAPK, AKT, TNF, and NF-κB, which are implicated in regulating β-cell function and inhibiting inflammation x-mol.netsci-hub.se. Furthermore, lignans (B1203133) from Schisandra chinensis, including deoxyschizandrin, have been shown to influence key metabolic pathways. The hypoglycemic activity of Schisandra chinensis extract (SCE) polysaccharides has been linked to an increase in phosphorylated AMP-activated protein kinase (pAMPK) protein levels, as well as messenger RNA (mRNA) levels of insulin receptor substrate 1 (IRS-1), glucose transporter 4 (GLUT-4), AMP-activated protein kinase alpha (AMPKα), and peroxisome proliferator-activated receptor gamma (PPAR-γ) mdpi.comactascientific.com. Additionally, a lignan-enriched ethanol (B145695) extract from Schisandra chinensis fruit, containing deoxyschizandrin, selectively inhibited glucose reuptake by sodium-glucose co-transporter 2 (SGLT2), contributing to decreased blood glucose levels mdpi.com.

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a crucial nuclear receptor that plays a significant role in adipocyte differentiation, lipid storage, and insulin sensitization nih.govnih.govnih.gov. Its activation is known to regulate the expression of genes involved in fat cell development, thereby stimulating β-oxidation, enhancing insulin sensitivity, promoting adiponectin secretion, and facilitating glucose uptake and catabolism mdpi.comactascientific.com. Extracts from Schisandra chinensis fruit, which are rich in lignans such as deoxyschizandrin, have been demonstrated to act as PPAR-γ agonists and improve insulin resistance in the liver mdpi.comactascientific.com. This suggests that deoxyschizandrin, as a component of these extracts, contributes to the modulation of PPAR-γ pathways, thereby influencing metabolic health.

Improvement of Insulin Sensitivity in Experimental Systems

Research on Lipid Metabolism Regulation by Deoxyschizandrin

Deoxyschizandrin has shown promising effects in the regulation of lipid metabolism, particularly in the context of obesity and non-alcoholic fatty liver disease (NAFLD) mdpi.comresearchgate.netnih.govresearchgate.net. In diet-induced obesity (DIO) mice, deoxyschizandrin significantly reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while simultaneously increasing high-density lipoprotein cholesterol (HDL-c) researchgate.net.

Further investigations into its mechanism of action revealed that deoxyschizandrin can effectively reduce cytoplasmic lipid droplet accumulation in 3T3-L1 adipocytes mdpi.comnih.govresearchgate.net. A liposomal formulation of deoxyschizandrin (DS-lipo) demonstrated superior efficacy in inhibiting lipid droplet accumulation compared to deoxyschizandrin solution, as shown by their respective IC50 values and inhibition rates mdpi.comnih.govresearchgate.net. The inhibition rate of lipid droplet accumulation by 10 µM DS-lipo was reported to be over 90%, surpassing the effect observed with 30 µM deoxyschizandrin solution mdpi.comnih.govresearchgate.net.

Table 1: Inhibition of Lipid Droplet Accumulation by Deoxyschizandrin (DS) and Deoxyschizandrin Liposome (B1194612) (DS-lipo) in 3T3-L1 Adipocytes

| Compound/Formulation | IC50 (µM) mdpi.comnih.govresearchgate.net | Inhibition Rate at 10 µM (DS-lipo) / 30 µM (DS) mdpi.comnih.govresearchgate.net |

| Deoxyschizandrin (DS) | 31.08 | N/A (compared to DS-lipo at 30 µM) |

| DS-liposome (DS-lipo) | 8.68 | >90% (at 10 µM) |

Deoxyschizandrin's beneficial effects on NAFLD may also involve the modulation of Farnesyl X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5) activity, alongside its influence on leptin signaling researchgate.net. Moreover, lignans, including deoxyschizandrin, are known to regulate gut microbiota and their metabolites, which in turn affect signaling pathways related to fat synthesis and metabolism. This can lead to inhibited fat accumulation, accelerated energy metabolism, and modulated appetite researchgate.netdovepress.com.

Molecular and Cellular Mechanisms of Action of Deoxyschizandrin

Apoptosis Modulation Mechanisms of Deoxyschizandrin (B1210598)

Deoxyschizandrin has been shown to exert anti-apoptotic effects in certain cellular contexts, such as myocardial and colon tissue, by influencing key proteins in the apoptotic cascade.

Caspase-3 is a critical executioner caspase in the final pathway of apoptosis. In a rat model of myocardial ischemia-reperfusion (I/R) injury, treatment with Deoxyschizandrin significantly reduced the elevated activity of caspase-3. plos.orgnih.gov The activity in the I/R group was measured at 0.62±0.02 OD/mg, which was markedly decreased to 0.38±0.02 OD/mg in the Deoxyschizandrin-treated group. plos.orgnih.gov This demonstrates a protective effect on cardiomyocytes by inhibiting this key apoptotic enzyme. plos.orgnih.gov Further studies in a mouse model of Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced ulcerative colitis showed that Deoxyschizandrin treatment could suppress the expression of pro-apoptotic cleaved caspase-3, indicating an anti-apoptotic role in protecting colonic epithelial cells. windows.net

Table 1: Effect of Deoxyschizandrin on Caspase-3 Activity in Myocardial Tissue

| Group | Caspase-3 Activity (OD/mg protein) |

| Sham | 0.12 ± 0.01 |

| Ischemia/Reperfusion (I/R) | 0.62 ± 0.02 |

| I/R + Deoxyschizandrin | 0.38 ± 0.02 |

| Data sourced from a study on myocardial ischemia-reperfusion injury in rats. plos.orgnih.gov |

The balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2, is crucial for determining cell fate. Research indicates that Deoxyschizandrin can modulate the expression of these proteins to favor cell survival in specific disease models. In studies on ulcerative colitis, the therapeutic effects of Deoxyschizandrin were attributed in part to the regulation of Bcl-2 and Bax. researchgate.net It was observed that Deoxyschizandrin plays a protective, anti-apoptotic role in the colon by down-regulating the expression of the pro-apoptotic protein Bax. windows.net This modulation of the Bax/Bcl-2 ratio is a key mechanism for inhibiting apoptosis in colonic epithelial cells. researchgate.net

Caspase-3 Activity Regulation

Cell Cycle Regulation Mechanisms of Deoxyschizandrin

Deoxyschizandrin has demonstrated anti-proliferative effects in cancer cells by intervening in the cell cycle, a fundamental process for cell growth and division.

A primary anti-cancer mechanism of Deoxyschizandrin is the induction of cell cycle arrest, specifically at the G0/G1 checkpoint. mdpi.comnih.govsemanticscholar.org In studies involving human ovarian cancer cell lines (A2780), treatment with Deoxyschizandrin led to a significant, dose- and time-dependent increase in the population of cells in the G0/G1 phase. mdpi.comsemanticscholar.org This arrest prevents the cells from entering the S phase, thereby halting DNA synthesis and proliferation. mdpi.com Notably, this G0/G1 arrest was observed without a significant change in the number of apoptotic cells, indicating that the primary anti-proliferative effect is cytostatic rather than cytotoxic in this context. mdpi.comsemanticscholar.org

Table 2: Effect of Deoxyschizandrin on Cell Cycle Distribution in A2780 Ovarian Cancer Cells

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase |

| Control | 0 | 55.6 |

| Deoxyschizandrin | 25 | 67.8 |

| Deoxyschizandrin | 50 | 74.3 |

| Data represents findings from cell cycle analysis after 24 hours of treatment. mdpi.com |

The progression through the G1 phase of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their activating partners, cyclins. Deoxyschizandrin-induced G0/G1 arrest is mechanistically linked to the inhibition of key regulatory proteins. mdpi.comsemanticscholar.org Research has shown that Deoxyschizandrin markedly inhibits the expression of Cyclin E, a crucial protein for the G1/S transition. mdpi.comnih.govsemanticscholar.org The functional importance of this inhibition was confirmed in experiments where the overexpression of Cyclin E significantly reversed the cell growth inhibition induced by Deoxyschizandrin. mdpi.comnih.govsemanticscholar.org This finding establishes the down-regulation of Cyclin E as a critical component of Deoxyschizandrin's anti-proliferative activity in ovarian cancer cells. mdpi.comsemanticscholar.org

Induction of G0/G1 Phase Cell Cycle Arrest

Inflammatory Signaling Pathway Modulation by Deoxyschizandrin

Deoxyschizandrin also exerts significant effects by modulating key inflammatory signaling pathways, which are often implicated in the pathogenesis of chronic diseases and cancer.

In the context of ulcerative colitis, Deoxyschizandrin has been found to inhibit the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway. nih.gov Treatment with Deoxyschizandrin reduced the levels of TLR4, its downstream adapter protein MyD88, and the key inflammatory transcription factor NF-κB in colon tissues. nih.gov The TLR4/NF-κB pathway is a classical inflammatory cascade, and its inhibition by Deoxyschizandrin leads to a reduction in inflammation. nih.gov

Furthermore, in the tumor microenvironment of ovarian cancer, Deoxyschizandrin can modulate the activity of tumor-associated macrophages (TAMs). mdpi.comsemanticscholar.org It inhibits the pro-tumoral M2 phenotype of these macrophages and significantly suppresses the expression and production of tumor-promoting factors, including Matrix Metallopeptidase 9 (MMP-9), RANTES (also known as CCL5), and Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.govsemanticscholar.org By curbing the release of these inflammatory and pro-angiogenic mediators, Deoxyschizandrin helps to create a less supportive environment for tumor growth. mdpi.com

Nuclear Factor-kappa B (NF-κB) Signaling Suppression

Deoxyschizandrin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org This pathway is a cornerstone of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes. Research indicates that Deoxyschizandrin can suppress the activation of NF-κB, thereby reducing the expression of inflammatory mediators. nih.govfrontiersin.org For instance, in a study on ulcerative colitis in mice, Deoxyschizandrin was found to reduce the levels of key components of the NF-κB pathway, including TLR4 and MyD88. nih.gov This suggests that Deoxyschizandrin's anti-inflammatory effects are, at least in part, mediated through the downregulation of this critical signaling cascade.

Another lignan (B3055560) from Schisandra chinensis, Schisandrin (B1198587) A, has also been observed to suppress the activation of the NF-κB pathway. frontiersin.orgnih.gov This compound inhibits the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. By preventing IκBα degradation, Schisandrin A blocks the translocation of NF-κB to the nucleus, thus inhibiting the transcription of inflammatory genes. frontiersin.orgresearchgate.net

Nitric Oxide Synthase (NOS) Activity Modulation

Deoxyschizandrin can modulate the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). NO is a signaling molecule with a dual role in the body; it can be both beneficial and detrimental depending on its concentration and the cellular context. In inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is often upregulated, leading to excessive NO production and cellular damage.

Studies have demonstrated that Deoxyschizandrin can suppress the expression of iNOS at both the mRNA and protein levels. researchgate.net This leads to a decrease in the production of NO, which contributes to the compound's anti-inflammatory effects. The modulation of NOS activity is a key aspect of Deoxyschizandrin's ability to mitigate inflammatory processes.

Regulation of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (INF-γ), and Interleukin-6 (IL-6)

Deoxyschizandrin has been found to regulate the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (INF-γ), and interleukin-6 (IL-6). windows.net These cytokines play a central role in orchestrating the inflammatory response. Elevated levels of TNF-α, INF-γ, and IL-6 are associated with a wide range of inflammatory diseases.

Enzyme Activity Modulation by Deoxyschizandrin

Beyond its impact on signaling pathways, Deoxyschizandrin directly influences the activity of specific enzymes involved in physiological and pathological processes.

Inhibition of Arachidonate (B1239269) 5-Lipoxygenase (ALOX5)

Deoxyschizandrin has been identified as an inhibitor of arachidonate 5-lipoxygenase (ALOX5). researchgate.netnih.gov ALOX5 is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. wikipedia.orgprobiologists.com By inhibiting ALOX5, Deoxyschizandrin can reduce the production of leukotrienes, thereby exerting anti-inflammatory effects. wikipedia.orgprobiologists.com

The inhibition of ALOX5 by Deoxyschizandrin has been shown to have significant downstream effects. For example, in bladder cancer cells, Deoxyschizandrin-mediated inhibition of ALOX5 was found to suppress cell proliferation, migration, and invasion by regulating the PI3K-AKT signaling pathway. nih.gov This highlights the potential of Deoxyschizandrin to modulate cellular processes beyond inflammation through its interaction with ALOX5.

Table 1: Effect of Deoxyschizandrin on Bladder Cancer Cell Processes via ALOX5 Inhibition

| Cellular Process | Effect of Deoxyschizandrin | Associated Signaling Pathway |

| Proliferation | Inhibition | PI3K-AKT |

| Migration | Inhibition | PI3K-AKT |

| Invasion | Inhibition | PI3K-AKT |

| Apoptosis | Promotion | PI3K-AKT |

This table is based on findings from a study on bladder cancer cells. nih.gov

Impact on Acetylcholinesterase (AChE) Activity

Deoxyschizandrin and other related compounds have been investigated for their effects on acetylcholinesterase (AChE) activity. researchgate.netfrontiersin.org AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a crucial role in neurotransmission. opcw.org Inhibition of AChE can lead to an increase in acetylcholine levels, which can be beneficial in certain neurological conditions.

Research has indicated that derivatives of Deoxyschizandrin can exhibit potent inhibitory activity against AChE. researchgate.net For instance, certain synthetic analogs of Deoxyschizandrin have shown significant AChE inhibition, suggesting that the core structure of Deoxyschizandrin can be modified to enhance this activity. researchgate.net Extracts from Schisandra chinensis, the plant from which Deoxyschizandrin is derived, have also demonstrated anti-AChE activity in both in vitro and in vivo studies. nih.gov

Receptor and Signaling Pathway Interactions of Deoxyschizandrin

Deoxyschizandrin's biological effects are mediated through its interaction with a variety of receptors and signaling pathways. As previously discussed, the compound's ability to suppress the NF-κB pathway is a key mechanism of its anti-inflammatory action. nih.govfrontiersin.org This suppression is often initiated by the interaction of Deoxyschizandrin with upstream receptors, such as Toll-like receptors (TLRs). nih.gov

Furthermore, Deoxyschizandrin's inhibition of ALOX5 has been shown to impact the PI3K/Akt signaling pathway. nih.gov This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting ALOX5, Deoxyschizandrin can downregulate the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gov

The intricate interplay between Deoxyschizandrin and these various signaling cascades underscores the compound's potential to influence a wide range of cellular functions. Further research is needed to fully elucidate the complex network of receptor and signaling pathway interactions that mediate the diverse biological activities of Deoxyschizandrin.

Phosphoinositide 3-Kinase/Akt (PI3K-AKT) Signaling Pathway Regulation

Deoxyschizandrin has been shown to regulate the Phosphoinositide 3-Kinase/Akt (PI3K-AKT) signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. mdpi.com In human ovarian cancer cells, deoxyschizandrin treatment led to a decrease in the activation of Akt. mdpi.com This inhibitory effect on the PI3K/Akt pathway is linked to the compound's ability to induce cell cycle arrest and inhibit cancer cell growth. mdpi.com Overexpression of Akt was found to significantly reverse the growth inhibition caused by deoxyschizandrin, confirming the pathway's role in its mechanism of action. mdpi.com Further research in bladder cancer cells has also demonstrated that deoxyschizandrin inhibits the PI3K/AKT signaling pathway, which is associated with reduced cell proliferation and migration, and the promotion of apoptosis. nih.gov Western blot analysis in these studies confirmed that deoxyschizandrin could inhibit the expression of the phosphorylated forms of PI3K and AKT (p-PI3K and p-AKT). nih.gov The regulation of this pathway is also connected to the generation of reactive oxygen species (ROS). mdpi.com

Adiponectin Receptor 2 (AdipoR2) Agonism

Deoxyschizandrin is identified as an agonist for the Adiponectin Receptor 2 (AdipoR2). scbt.comwikipedia.org Adiponectin receptors are integral in metabolic regulation, and their activation can influence processes related to glucose and lipid metabolism. nih.gov A high-throughput screening of a natural product library identified deoxyschizandrin as one of the most active agonists for AdipoR2. nih.gov This interaction suggests a potential role for deoxyschizandrin in metabolic-related therapeutic areas. nih.govselleckchem.com The IC50 value for its agonistic activity on AdipoR2 has been reported as 3.5 μM. selleckchem.com

Epidermal Growth Factor Receptor (EGFR) and SRC Family Kinase Interactions

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple signaling cascades, including the PI3K-Akt pathway, which influences cell proliferation, survival, and migration. uniprot.orgmdpi.com The SRC Family Kinases (SFKs) are non-receptor tyrosine kinases that act as crucial transducers in signaling from various receptor tyrosine kinases, including EGFR. nih.govijbs.com The cooperation between EGFR and SFKs is well-established; SFKs are often necessary for the full activation of EGFR and its downstream signaling. nih.gov While direct studies detailing the interaction of Deoxyschizandrin with EGFR and SRC are not prevalent in the provided search results, its documented effect on the downstream PI3K/Akt pathway suggests a potential point of intersection. mdpi.comnih.gov EGFR activation is a known upstream event of the PI3K/Akt pathway, and SRC can bind to activated EGFR, leading to the amplification of signals. uniprot.orgijbs.com Given that deoxyschizandrin inhibits the PI3K/Akt pathway, it could potentially interfere with the EGFR-SRC signaling complex, although specific research on this direct interaction is needed.

Modulation of Synchronized Ca²⁺ Oscillations in Neurons

In cultured hippocampal neurons, deoxyschizandrin has been observed to modulate neuronal network activities by inhibiting spontaneous and synchronous oscillations of intracellular calcium (Ca²⁺). nih.gov This effect is achieved by depressing the influx of extracellular calcium and the initiation of action potentials. nih.govscispace.com The compound was found to decrease the frequency of these Ca²⁺ oscillations and spontaneous inhibitory postsynaptic currents. nih.gov Specifically, deoxyschizandrin depresses high voltage-gated Ca²⁺ channels and voltage-gated Na⁺ channel currents. nih.gov The concentration-dependent effects show that while several combinations of piperine (B192125) and deoxyschizandrin inhibit Ca²⁺ oscillation intensity, their effect on frequency can vary from strong inhibition to slight enhancement. nih.gov This modulation of Ca²⁺ signaling and neurotransmitter release underscores its activity on neuronal network function. nih.gov

| Experimental Condition | Observed Effect of Deoxyschizandrin | Reference |

| Cultured Hippocampal Neurons | Decreased frequency of spontaneous and synchronous intracellular Ca²⁺ oscillations. | nih.gov |

| Cultured Hippocampal Neurons | Depressed high voltage-gated Ca²⁺ channel and voltage-gated Na⁺ channel currents. | nih.gov |

| Cultured Hippocampal Neurons | Inhibited spontaneous inhibitory postsynaptic currents. | nih.gov |

| Cultured Hippocampal Neurons | Modulated Ca²⁺ oscillations bidirectionally depending on concentration. | nih.gov |

Reactive Oxygen Species (ROS) Pathways in Deoxyschizandrin Activity

Reactive Oxygen Species (ROS) are highly reactive molecules that can act as signaling molecules at low to moderate concentrations but can cause cellular damage at high levels. nih.govwikipedia.org Deoxyschizandrin's activity is closely linked with ROS pathways. In human ovarian cancer cells, deoxyschizandrin was found to increase the production of ROS. mdpi.com This pro-oxidant activity appears to be a key mechanism for its anti-cancer effects, as the use of an antioxidant compromised the growth inhibition and Akt inactivation induced by deoxyschizandrin. mdpi.com The generation of ROS is believed to be responsible for the inhibition of the PI3K/Akt signaling pathway, ultimately leading to the growth inhibition of cancer cells. mdpi.com This highlights a dual role for compounds like deoxyschizandrin, which may be known for antioxidant properties in some contexts but can act as a pro-oxidant in cancer cells to induce therapeutic effects. mdpi.com

Tumor Microenvironment Modulation by Deoxyschizandrin

The tumor microenvironment, which includes immune cells like macrophages, plays a critical role in cancer progression. mdpi.com Deoxyschizandrin has been shown to modulate this environment, particularly by affecting the phenotype of tumor-associated macrophages (TAMs).

Effects on M2 Phenotype Markers in Macrophages (e.g., CD163, CD209)

Tumor-associated macrophages often display an M2 phenotype, which is characterized by the expression of markers such as CD163 and CD209 and is associated with pro-tumoral functions like angiogenesis and immunosuppression. mdpi.comfrontiersin.org Research has shown that deoxyschizandrin can inhibit the expression of these M2 phenotype markers in TAMs that were stimulated by ovarian cancer cells. mdpi.comdntb.gov.ua By suppressing the expression of CD163 and CD209, deoxyschizandrin reduces the pro-tumoral characteristics of these macrophages. mdpi.com This action is accompanied by the suppression of tumor-promoting factors that are highly expressed in TAMs, such as MMP-9, RANTES, and VEGF. mdpi.com This suggests that part of deoxyschizandrin's anti-cancer effect is derived from its ability to re-educate the tumor microenvironment by skewing macrophages away from the pro-tumoral M2 phenotype. mdpi.com

| Cell Type | Marker | Effect of Deoxyschizandrin | Reference |

| Tumor-Associated Macrophages (TAMs) | CD163 | Significant suppression of mRNA expression. | mdpi.com |

| Tumor-Associated Macrophages (TAMs) | CD209 | Significant suppression of mRNA expression. | mdpi.com |

Suppression of Tumor-Promoting Factors (e.g., MMP-9, RANTES, VEGF)

Deoxyschizandrin,(S) has been shown to modulate the tumor microenvironment by inhibiting the expression and production of key factors that promote cancer progression, including Matrix Metalloproteinase-9 (MMP-9), Regulated on Activation, Normal T cell Expressed and Secreted (RANTES, also known as CCL5), and Vascular Endothelial Growth Factor (VEGF). nih.govdntb.gov.ua This inhibitory action primarily targets tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment that can foster tumor growth, invasion, and angiogenesis. nih.govnih.govnih.gov

Research has demonstrated that Deoxyschizandrin,(S) can effectively suppress the protumoral activities of TAMs. nih.gov In studies involving macrophages stimulated by ovarian cancer cells, Deoxyschizandrin,(S) treatment led to a significant reduction in the expression of M2 phenotype markers, which are associated with a tumor-promoting macrophage profile. nih.govdntb.gov.ua Concurrently, the compound was found to inhibit the production of MMP-9, RANTES, and VEGF by these macrophages. nih.govdntb.gov.ua

The suppression of these factors is a key aspect of the anti-cancer effects of Deoxyschizandrin,(S), as it can interfere with tumor metastasis and angiogenesis. nih.gov The mechanism underlying this suppression is linked to the inhibition of signaling pathways such as the PI3K/Akt pathway, which is known to be involved in the regulation of these tumor-promoting factors. nih.govmdpi.com

Detailed Research Findings

A pivotal study investigating the effects of Deoxyschizandrin,(S) on tumor-associated macrophages, derived from THP-1 cells stimulated with conditioned medium from A2780 ovarian cancer cells, provided quantitative evidence of its suppressive activity. The study measured the mRNA and protein levels of MMP-9, RANTES, and VEGF following treatment with Deoxyschizandrin,(S) at concentrations of 15 and 30 µM for 48 hours. nih.govnih.gov

The results indicated a dose-dependent decrease in the mRNA levels of all three tumor-promoting factors. nih.govnih.gov Furthermore, the production of MMP-9, as measured in the cell culture media, was also significantly suppressed by Deoxyschizandrin,(S) treatment. nih.govnih.gov These findings suggest that Deoxyschizandrin,(S) can transcriptionally and translationally regulate the expression of these key proteins in TAMs.

Below are interactive data tables summarizing the research findings on the effect of Deoxyschizandrin,(S) on the expression of MMP-9, RANTES, and VEGF.

Table 1: Effect of Deoxyschizandrin,(S) on the mRNA Expression of Tumor-Promoting Factors in Tumor-Associated Macrophages

| Treatment Group | MMP-9 mRNA Level (Relative to Control) | RANTES mRNA Level (Relative to Control) | VEGF mRNA Level (Relative to Control) |

| Control (TAMs) | 1.00 | 1.00 | 1.00 |

| Deoxyschizandrin 15 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Deoxyschizandrin 30 µM | Further Significantly Reduced | Further Significantly Reduced | Further Significantly Reduced |

| Data derived from studies on THP-1 cells stimulated with conditioned medium from A2780 cells. nih.govnih.gov |

Table 2: Effect of Deoxyschizandrin,(S) on the Production of MMP-9 in Tumor-Associated Macrophages

| Treatment Group | MMP-9 Protein Level (Relative to Control) |

| Control (TAMs) | 1.00 |

| Deoxyschizandrin 15 µM | Significantly Reduced |

| Deoxyschizandrin 30 µM | Further Significantly Reduced |

| Data derived from studies on THP-1 cells stimulated with conditioned medium from A2780 cells. nih.govnih.gov |

These findings underscore the potential of Deoxyschizandrin,(S) to modulate the tumor microenvironment by suppressing key tumor-promoting factors, thereby inhibiting cancer progression.

Preclinical Pharmacokinetic and Metabolic Studies of Deoxyschizandrin

Metabolic Pathway Characterization of Deoxyschizandrin (B1210598)

Deoxyschizandrin undergoes extensive metabolism, primarily through oxidative pathways. Research has focused on identifying the specific metabolites formed and the enzymes responsible for these transformations.

Identification of Oxidative Metabolites (e.g., Monohydroxylated Metabolites)

Studies characterizing the oxidative pathways of deoxyschizandrin (DS) in human and rat liver microsomes have identified a key monohydroxylated metabolite: 7(S)-hydroxylated metabolite, also known as isoschizandrin (ISZ). This identification was achieved using techniques such as liquid chromatography-mass spectrometry and nuclear magnetic resonance. While ISZ is formed, its subsequent metabolism is nearly nonexistent in the presence of deoxyschizandrin. nih.govnih.gov

Further comprehensive in vivo studies in rats, utilizing ultra-high-performance liquid chromatography combined with triple TOF mass spectrometry (UPLC-Q-TOF-MS/MS), have revealed a broader spectrum of deoxyschizandrin metabolites. This research identified 51 metabolites, comprising 49 phase I and 2 phase II metabolites, in rats after oral administration. Of these, 41 metabolites were found in rat urine and 28 in rat bile. Oxidation was determined to be the primary metabolic pathway, with the methoxy (B1213986) group and the biphenyl (B1667301) cyclooctene (B146475) identified as the main metabolic sites. Additionally, conjugation with sulfate (B86663) and cysteine groups led to the formation of two phase II metabolites. nih.gov

Cytochrome P450 (CYP) Isoform Interactions of Deoxyschizandrin

Deoxyschizandrin exhibits significant interactions with the cytochrome P450 enzyme system, particularly with the CYP3A subfamily. These interactions are crucial for understanding its metabolic clearance and potential for drug-drug interactions.

Role as a Specific Probe Substrate for CYP3A4 and CYP3A5

Deoxyschizandrin has been identified as a specific probe substrate for human cytochrome P450 3A (CYP3A) enzymes, specifically CYP3A4 and CYP3A5. nih.govnih.govdntb.gov.ua In vitro studies using cDNA-expressed human CYP isoforms demonstrated that the hydroxylation of deoxyschizandrin, leading to the formation of isoschizandrin (ISZ), occurs exclusively with CYP3A4 and CYP3A5. nih.gov The formation rates of ISZ were 34.9 ± 1.4 pmol/min per pmol P450 for CYP3A4 and 15.1 ± 1.2 pmol/min per pmol P450 for CYP3A5. nih.gov Kinetic studies confirmed that deoxyschizandrin hydroxylation follows Michaelis-Menten kinetics in both human and rat liver microsomes. nih.govnih.gov This characteristic makes deoxyschizandrin a promising candidate as a novel CYP3A probe substrate for predicting metabolic modifications in CYP3A activity. nih.govnih.gov

Inhibitory Effects on CYP3A Substrates

Deoxyschizandrin has been shown to exert inhibitory effects on CYP3A activity. It competes with other well-characterized CYP3A probe substrates, such as testosterone (B1683101) (TST) and midazolam (MDZ), for mutual binding sites on CYP3A, leading to an increase in their Michaelis constant (Km). nih.govnih.gov The presence of deoxyschizandrin also reduces the binding affinities for MDZ and TST. nih.govnih.gov While it shows only slight inhibitory effects on nifedipine (B1678770) (NIF) oxidation, NIF can inhibit deoxyschizandrin hydroxylation in a noncompetitive manner. nih.govnih.gov Deoxyschizandrin has been reported to inhibit CYP3A activity with an IC50 of 6.60 μM and a Ki of 5.83 μM. medchemexpress.com Furthermore, it has been observed to inhibit midazolam catabolism, a specific CYP3A substrate, after consecutive administration. nih.govfrontiersin.org The inhibition of deoxyschizandrin on CYP3A4 and CYP3A5 has been described as time-dependent, though reversibly inhibiting CYP3A5. researchgate.net

Drug-Drug Interaction Research involving Deoxyschizandrin (e.g., Tacrolimus)

Deoxyschizandrin's interactions with CYP3A enzymes and P-glycoprotein (P-gp) contribute to its potential for drug-drug interactions, particularly with co-administered compounds that are substrates of these pathways.

Influence on Absorption and Systemic Exposure of Co-administered Compounds

Deoxyschizandrin has been shown to significantly influence the absorption and systemic exposure of co-administered compounds, notably tacrolimus (B1663567) (Tac), an immunosuppressant primarily metabolized by CYP3A4. nih.govmims.comfrontiersin.orgresearchgate.net Studies in rats have demonstrated that co-administration of deoxyschizandrin with tacrolimus leads to a remarkable increase in tacrolimus plasma concentration, a narrower inter-individual concentration fluctuation, and a shorter time to reach maximum plasma concentration (Tmax). nih.govfrontiersin.org

For instance, in a rat study, after co-administration with 150 mg/mL deoxyschizandrin, the maximum plasma concentration (Cmax) of tacrolimus increased from 14.26 ± 4.73 ng/mL to 54.48 ± 14.37 ng/mL, and the area under the curve from time zero to t (AUC0-t) increased from 95.10 ± 32.61 h/ng/mL to 315.23 ± 92.22 h/ng/mL. nih.govfrontiersin.orgresearchgate.netresearchgate.net This effect was positively correlated with the dose of deoxyschizandrin. nih.govfrontiersin.orgresearchgate.net The mechanism is attributed to deoxyschizandrin's inhibition of P-gp-mediated efflux and CYP3A-mediated catabolism of tacrolimus. nih.govfrontiersin.org These findings suggest that deoxyschizandrin could potentially improve the in vivo exposure level and stability of tacrolimus, offering a better effect compared to Wuzhi capsule at the same dose. nih.govresearchgate.netresearchgate.net

Table 1: Pharmacokinetic Parameters of Tacrolimus in Rats with and without Deoxyschizandrin Co-administration (150 mg/mL Deoxyschizandrin) nih.govfrontiersin.orgresearchgate.netresearchgate.net

| Parameter | Tacrolimus Alone (Mean ± SD) | Tacrolimus + Deoxyschizandrin (Mean ± SD) |

| Cmax (ng/mL) | 14.26 ± 4.73 | 54.48 ± 14.37 |